molecular formula C18H31NO4S B12198230 (1-Ethyl-2-hydroxyethyl){[3-(methylethyl)-4-pentyloxyphenyl]sulfonyl}amine

(1-Ethyl-2-hydroxyethyl){[3-(methylethyl)-4-pentyloxyphenyl]sulfonyl}amine

Cat. No.: B12198230
M. Wt: 357.5 g/mol
InChI Key: YBLYGYAYLYKMCF-UHFFFAOYSA-N
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Description

(1-Ethyl-2-hydroxyethyl){[3-(methylethyl)-4-pentyloxyphenyl]sulfonyl}amine is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Ethyl-2-hydroxyethyl){[3-(methylethyl)-4-pentyloxyphenyl]sulfonyl}amine typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the sulfonyl group: This can be achieved by reacting a suitable phenol derivative with a sulfonyl chloride in the presence of a base.

    Alkylation: The phenol derivative can be alkylated using an alkyl halide under basic conditions to introduce the pentyloxy group.

    Hydroxylation: The hydroxyl group can be introduced via a hydroxylation reaction using an oxidizing agent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(1-Ethyl-2-hydroxyethyl){[3-(methylethyl)-4-pentyloxyphenyl]sulfonyl}amine can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for nucleophilic substitution reactions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of sulfides.

    Substitution: Formation of various substituted amines.

Scientific Research Applications

(1-Ethyl-2-hydroxyethyl){[3-(methylethyl)-4-pentyloxyphenyl]sulfonyl}amine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions due to its unique functional groups.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of (1-Ethyl-2-hydroxyethyl){[3-(methylethyl)-4-pentyloxyphenyl]sulfonyl}amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Properties

Molecular Formula

C18H31NO4S

Molecular Weight

357.5 g/mol

IUPAC Name

N-(1-hydroxybutan-2-yl)-4-pentoxy-3-propan-2-ylbenzenesulfonamide

InChI

InChI=1S/C18H31NO4S/c1-5-7-8-11-23-18-10-9-16(12-17(18)14(3)4)24(21,22)19-15(6-2)13-20/h9-10,12,14-15,19-20H,5-8,11,13H2,1-4H3

InChI Key

YBLYGYAYLYKMCF-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC1=C(C=C(C=C1)S(=O)(=O)NC(CC)CO)C(C)C

Origin of Product

United States

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